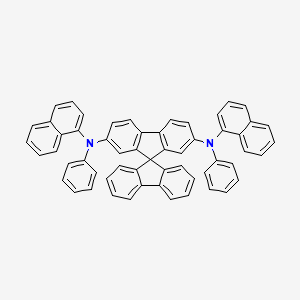
Spiro-NPB
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro-NPB typically involves a multi-step organic synthesis process. One common method includes the Buchwald-Hartwig coupling reaction, which is used to form the spirobifluorene core structure. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include elevated temperatures and inert atmosphere to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Spiro-NPB undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the spirobifluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized spirobifluorene compounds.
Scientific Research Applications
Spiro-NPB has a wide range of applications in scientific research, including:
Chemistry: Used as a hole-transporting material in OLEDs, enhancing device efficiency and stability.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic devices.
Industry: Widely used in the production of high-efficiency OLED displays and lighting.
Mechanism of Action
Spiro-NPB functions primarily as a hole-transporting material in OLEDs. It facilitates the movement of positive charges (holes) from the anode to the emissive layer, improving the overall efficiency of the device. The spirobifluorene core structure provides high thermal stability and prevents aggregation, ensuring consistent performance .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-benzidine (NPB): Similar hole-transporting properties but lower thermal stability compared to Spiro-NPB.
2,7-bis(9,9-diphenylacridin-10-yl)-9,9’-spirobifluorene (SP1): Higher glass transition temperature and improved device performance compared to this compound.
2,7-di(10-phenothiazin-10-yl)-9,9’-spirobifluorene (SP2): Enhanced hole-transporting capability and thermal stability.
Uniqueness of this compound
This compound stands out due to its high thermal stability, excellent hole-transporting properties, and ability to prevent aggregation. These characteristics make it a preferred choice for high-efficiency OLED applications .
Properties
IUPAC Name |
2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAWFMCVTXSZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Spiro-NPB as a hole transporting material in OLEDs compared to standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)?
A1: this compound offers several advantages over standard N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) in OLED devices. Firstly, its spiro structure leads to a higher glass transition temperature (Tg) of 180 °C compared to NPB. [] This enhanced thermal stability is crucial for device longevity and performance at elevated temperatures. Secondly, this compound exhibits improved hole mobility compared to NPB, with a reported value of 3.3x10-7 cm2 V-1 s-1 compared to 1.32x10-7 cm2 V-1 s-1 for NPB. [] This enhanced mobility allows for more efficient transport of holes within the device, contributing to better overall performance. Lastly, when incorporated into red phosphorescence-based OLED devices, this compound demonstrates superior performance metrics compared to both NPB and another commonly used material, this compound. [] Specifically, devices utilizing this compound as the hole transporting material achieve higher maximum current and power efficiencies of 16.16 cd/A and 11.17 lm/W, respectively. [] They also boast an improved external quantum efficiency of 13.64%, surpassing the efficiencies observed in reference devices based on this compound and NPB. []
Q2: How does the cross-linking in this compound affect its charge transport properties compared to non-cross-linked NPB?
A2: The cross-linking in this compound significantly impacts its charge transport properties compared to non-cross-linked NPB. The rigid spiro structure restricts molecular movement and leads to a smoother thin film surface with reduced roughness. [] This structural difference translates to a lower density of states in this compound, approximately two orders of magnitude lower than in NPB. [] Despite this lower density of states, this compound exhibits enhanced hole mobility, suggesting a more efficient hopping transport mechanism facilitated by its structure. [] This observation highlights the importance of molecular architecture and cross-linking in influencing charge transport properties in organic materials for OLED applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


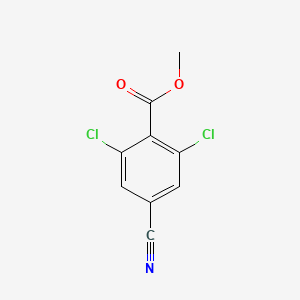
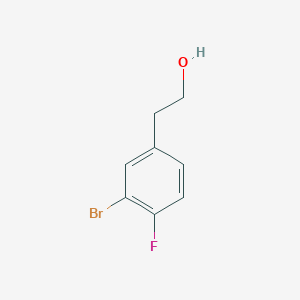

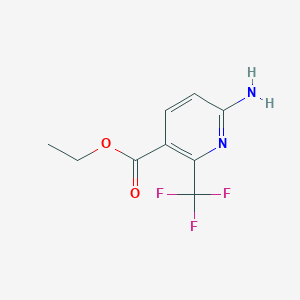
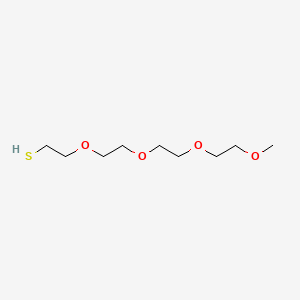

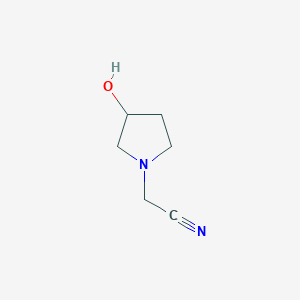
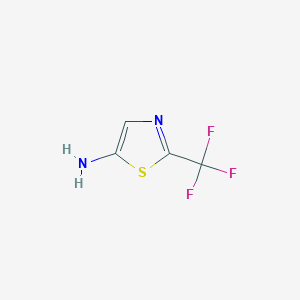

![1-[4-(Pyridin-3-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1394871.png)
![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)
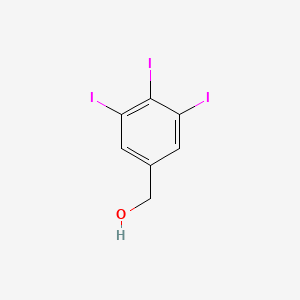
![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)

